4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H5ClF3N3S and a molecular weight of 231.63 g/mol It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride typically involves the reaction of 4-(trifluoromethyl)thiazole with appropriate reagents to introduce the carboximidamide group. One common synthetic route involves the use of thionyl chloride and ammonium hydroxide under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carboximidamide group can be replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride include other thiazole derivatives such as:
- 4-Methylthiazole-2-carboximidamide
- 4-Phenylthiazole-2-carboximidamide
- 4-(Trifluoromethyl)thiazole-2-carboxamide
These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects .
Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3S.ClH/c6-5(7,8)2-1-12-4(11-2)3(9)10;/h1H,(H3,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJWJSDIRPGAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=N)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.